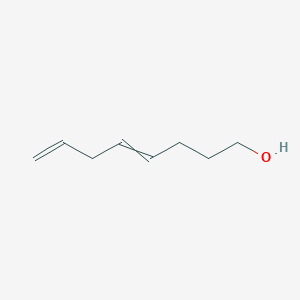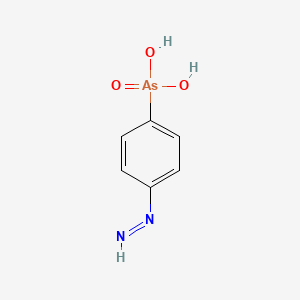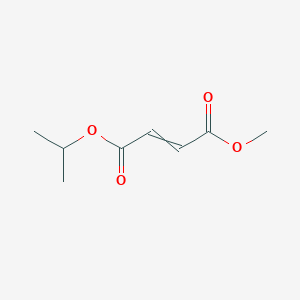![molecular formula C13H19N3O4 B14419975 ({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid CAS No. 85892-44-0](/img/structure/B14419975.png)
({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a pyridine ring, carboxymethyl groups, and ethylamino linkages, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridineethanol with chloroacetic acid to form an intermediate, which is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a ligand in protein binding studies.
Medicine: It has potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The pyridine ring and carboxymethyl groups play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The ethylamino linkages contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[carboxymethyl(2-pyridin-2-ylmethyl)amino]ethylamino]acetic acid
- 2-[2-[carboxymethyl(2-pyridin-3-ylethyl)amino]ethylamino]acetic acid
- 2-[2-[carboxymethyl(2-pyridin-4-ylethyl)amino]ethylamino]acetic acid
Uniqueness
Compared to similar compounds, 2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid stands out due to its specific structural arrangement, which imparts unique chemical and biological properties. The position of the pyridine ring and the nature of the carboxymethyl groups contribute to its distinct reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
85892-44-0 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[2-[carboxymethyl(2-pyridin-2-ylethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C13H19N3O4/c17-12(18)9-14-6-8-16(10-13(19)20)7-4-11-3-1-2-5-15-11/h1-3,5,14H,4,6-10H2,(H,17,18)(H,19,20) |
InChI Key |
BOHGHGMMPDYWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN(CCNCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)

![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)



![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)


![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)


